molecular formula C6H9NO2 B3327140 3-Acetylpyrrolidin-2-one CAS No. 31536-38-6

3-Acetylpyrrolidin-2-one

Cat. No.: B3327140
CAS No.: 31536-38-6
M. Wt: 127.14 g/mol
InChI Key: SGKFHKSMOYYRDF-UHFFFAOYSA-N
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Description

3-Acetylpyrrolidin-2-one is a chemical substance that is part of the pyrrolidine family . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like ChemSpider and MolView . These tools allow for the visualization of the molecule in both 2D and 3D formats .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions of N-substituted piperidines . This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by factors such as feedstock choice and pyrolysis temperature . Further detailed analysis would require specific experimental data.

Safety and Hazards

Based on the safety data sheets, 3-Acetylpyrrolidin-2-one is considered hazardous. It is toxic if swallowed, causes skin irritation, and serious eye irritation . Proper handling and storage are required to ensure safety .

Future Directions

The pyrrolidine ring, which is a part of 3-Acetylpyrrolidin-2-one, is a significant feature in medicinal chemistry due to its stereogenicity . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This opens up new possibilities for the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

3-acetylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)5-2-3-7-6(5)9/h5H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKFHKSMOYYRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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